[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate
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Overview
Description
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate is a complex organic compound featuring an anthracene moiety, a nitro group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate typically involves multi-step organic reactions. One common approach is to start with anthracene, which undergoes nitration to introduce the nitro group. This is followed by a series of reactions to form the pentenyl chain and finally, esterification to introduce the acetate group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Substitution: The acetate group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Acidic or basic hydrolysis conditions can be employed.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Alcohols and carboxylic acids.
Scientific Research Applications
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.
Medicine: Explored for its potential anti-cancer properties.
Industry: Utilized in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of [(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. The acetate group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Anthracene derivatives: Compounds such as anthraquinone and anthracene-9-carboxylic acid.
Nitroalkenes: Compounds like nitrostyrene and nitroethene.
Acetate esters: Compounds such as ethyl acetate and butyl acetate.
Uniqueness
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate is unique due to its combination of an anthracene moiety, a nitro group, and an acetate ester. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
21461-27-8 |
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Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[(E)-5-anthracen-9-yl-4-nitropent-4-enyl] acetate |
InChI |
InChI=1S/C21H19NO4/c1-15(23)26-12-6-9-18(22(24)25)14-21-19-10-4-2-7-16(19)13-17-8-3-5-11-20(17)21/h2-5,7-8,10-11,13-14H,6,9,12H2,1H3/b18-14+ |
InChI Key |
CCXNMJJRIVZNSF-NBVRZTHBSA-N |
Isomeric SMILES |
CC(=O)OCCC/C(=C\C1=C2C=CC=CC2=CC3=CC=CC=C31)/[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OCCCC(=CC1=C2C=CC=CC2=CC3=CC=CC=C31)[N+](=O)[O-] |
Origin of Product |
United States |
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